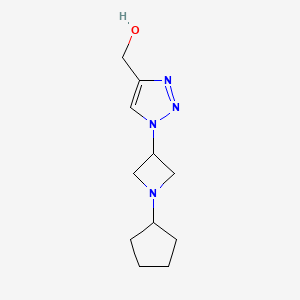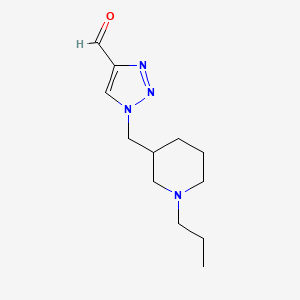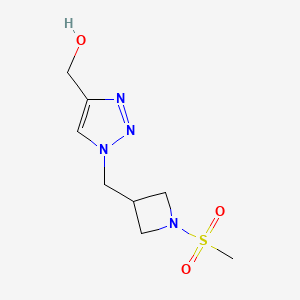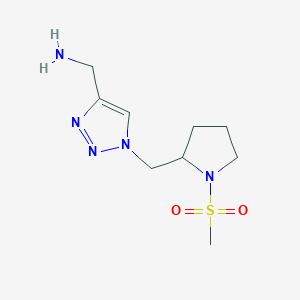![molecular formula C8H10N4 B1482173 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2097945-41-8](/img/structure/B1482173.png)
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has been studied for its potential applications in various scientific research areas. It has been found to be a useful compound for the synthesis of various other organic compounds and can be used as a building block in the synthesis of heterocyclic compounds. It has also been studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. In addition, it has been used as a precursor for the synthesis of various pharmaceuticals, including antifungal and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is not fully understood. However, it is believed that the compound can act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. In addition, it is believed that this compound can act as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been found to be an inhibitor of the enzymes COX and LOX, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. In addition, it has been found to possess anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile in lab experiments include its availability, low cost, and ease of synthesis. In addition, it can be used to synthesize a variety of organic compounds and pharmaceuticals. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can decompose over time. In addition, it can be toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the research and development of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. These include further research into its mechanism of action, its potential applications in medicinal chemistry, and its potential use in the synthesis of other organic compounds and pharmaceuticals. In addition, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could be beneficial. Finally, additional research into its potential toxicity and other safety concerns could be beneficial.
Analyse Biochimique
Biochemical Properties
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with metabotropic glutamate receptor subtype 2 (mGluR2), acting as a negative allosteric modulator . This interaction can modulate synaptic transmission and neuronal excitability, which are crucial for brain functions. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in A549 lung cancer cells, elevating the levels of integrin beta 4 and reactive oxygen species (ROS) . This indicates its potential as an anti-cancer agent. Furthermore, the compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function. These effects highlight the compound’s potential therapeutic applications in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as mGluR2, inhibiting or activating their function . This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The compound’s ability to modulate mGluR2 activity suggests its potential use in treating neurological disorders, such as mood disorders and cognitive dysfunctions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under normal conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including prolonged inhibition of mGluR2 activity and continuous induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. Understanding the dosage effects is essential for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing its therapeutic potential. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding these aspects is essential for optimizing the compound’s delivery and efficacy in clinical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPBKVLRMZTNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)